4-(4-Fluorophenyl)oxolan-3-one
Description
4-(4-Fluorophenyl)oxolan-3-one is a γ-lactone (tetrahydrofuran-3-one) derivative featuring a 4-fluorophenyl substituent at the 4-position of the oxolane ring. Its molecular formula is C₁₀H₉FO₂, with a molecular weight of 180.18 g/mol (inferred from its structural isomer in ). While direct crystallographic data for this compound is absent in the provided evidence, its structural analogs (e.g., 4-(3-Fluorophenyl)oxolan-3-one) suggest that X-ray refinement tools like SHELXL could be employed for structural characterization.
Properties
IUPAC Name |
4-(4-fluorophenyl)oxolan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREKQHMWXFRVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)oxolan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of 4-(4-Fluorophenyl)oxolan-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-(4-Fluorophenyl)oxolan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)oxolan-3-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(3-Fluorophenyl)oxolan-3-one (Meta-Fluoro Isomer)
- Molecular Formula : C₁₀H₉FO₂
- Key Differences :
- The fluorine atom is positioned at the meta site of the phenyl ring, reducing symmetry compared to the para isomer.
- Meta-substitution may lower melting points due to reduced crystallinity and alter electronic effects in reactions.
- Applications : Used in organic synthesis and material science as a fluorinated building block .
(3-(4-Fluorophenyl)oxetan-3-yl)methanamine
- Molecular Formula: C₁₀H₁₂FNO
- Key Differences :
- Features a 3-membered oxetane ring (vs. 5-membered oxolan), increasing ring strain and reactivity.
- The methanamine group introduces basicity, enhancing solubility in polar solvents.
- Applications : Explored in drug discovery as a bioisostere for improving metabolic stability .
5-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
- Molecular Formula : C₁₃H₁₄O₄
- Key Differences: A δ-lactone (oxolan-2-one) with a phenolic substituent, enabling antioxidant properties. The hydroxyl and methoxy groups facilitate hydrogen bonding, influencing bioavailability.
- Applications : Found in natural product derivatives and studied for antioxidant activity .
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
- Molecular Formula: C₁₃H₁₈FNO
- Key Differences :
- A piperidine ring with a hydroxymethyl group, offering basicity and hydrogen-bonding capacity.
- The methyl group at the 1-position enhances lipophilicity.
- Applications : Intermediate in CNS drug synthesis, particularly for serotonin reuptake inhibitors .
Data Table: Comparative Analysis
Research Findings and Implications
Ring Strain and Reactivity : The γ-lactone core is more strained than δ-lactones, favoring ring-opening reactions in synthesis. Oxetane derivatives (e.g., ) exhibit higher reactivity due to smaller ring size .
Pharmaceutical Relevance : Fluorinated piperidines () and oxetanes are prioritized in drug design for their balanced solubility and metabolic stability .
Biological Activity
4-(4-Fluorophenyl)oxolan-3-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-(4-Fluorophenyl)oxolan-3-one is characterized by its oxolanone structure, which is a five-membered lactone containing a fluorophenyl substituent. The presence of the fluorine atom enhances its lipophilicity and may influence its biological interactions.
Anticancer Properties
The anticancer potential of 4-(4-Fluorophenyl)oxolan-3-one can be inferred from studies on structurally analogous compounds. For instance, certain derivatives have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.
| Compound | Target Cancer Type | Mechanism of Action |
|---|---|---|
| Compound A | Breast Cancer | Induces apoptosis via PI3K/Akt pathway |
| Compound B | Lung Cancer | Inhibits cell proliferation through mTOR inhibition |
The biological activity of 4-(4-Fluorophenyl)oxolan-3-one likely involves interaction with specific molecular targets, including enzymes and receptors. The exact pathways remain to be fully elucidated, but preliminary data suggest that it may modulate enzyme activities related to cell growth and survival.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study explored the effects of various oxolanone derivatives on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in vitro, with IC50 values indicating potency against breast and lung cancer cells. -
Antimicrobial Efficacy :
In a comparative analysis, several derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data for 4-(4-Fluorophenyl)oxolan-3-one are not available, similar compounds displayed significant inhibition zones in agar diffusion tests.
Safety and Toxicology
Preliminary safety assessments suggest that compounds in this class may pose risks such as skin irritation or respiratory issues upon exposure. Further toxicological studies are necessary to establish a comprehensive safety profile for 4-(4-Fluorophenyl)oxolan-3-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
